

# AZ 11645373 solubility problems in aqueous solutions

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## Compound of Interest

Compound Name: AZ 11645373

Cat. No.: B1665887

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## Technical Support Center: AZ 11645373

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with **AZ 11645373**, focusing on common challenges related to its solubility in aqueous solutions during experimental procedures.

## Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having trouble dissolving **AZ 11645373**. What is the recommended solvent?

A1: **AZ 11645373** is sparingly soluble in aqueous solutions and is practically insoluble in water. [1] The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO). It is important to use high-quality, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[2]

Q2: What is the maximum concentration for a stock solution of **AZ 11645373** in DMSO?

A2: You can prepare stock solutions of **AZ 11645373** in DMSO at concentrations up to 10 mM or 17.5 mg/mL.[2] To achieve higher concentrations, gentle warming to 60°C and ultrasonication may be necessary.[2] Always ensure the compound is fully dissolved before use.

Q3: My compound precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into aqueous buffers or media is a common issue due to the low aqueous solubility of **AZ 11645373**. To minimize precipitation, it is recommended to:

- Use a serially diluted intermediate stock in DMSO before the final dilution into the aqueous medium.
- Ensure rapid and thorough mixing of the compound into the final aqueous solution.
- Avoid "shock" precipitation by adding the DMSO stock to a larger volume of the aqueous solution while vortexing or stirring.
- Maintain a low final concentration of DMSO in your experimental setup, typically below 0.5%, to minimize solvent effects on your biological system.

Q4: What is the recommended storage condition for **AZ 11645373** stock solutions?

A4: Prepared stock solutions of **AZ 11645373** in DMSO should be aliquoted and stored at -20°C for up to one year or at -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.<sup>[2]</sup>

## Quantitative Data Summary

The following tables summarize key quantitative data for **AZ 11645373**.

Table 1: Solubility Data

Solvent	Maximum Concentration	Notes
DMSO	10 mM	-
DMSO	17.5 mg/mL (37.76 mM) <sup>[2]</sup>	Ultrasonic and warming to 60°C may be required. <sup>[2]</sup>
Water	Insoluble <sup>[1]</sup>	-

Table 2: In Vitro Potency of **AZ 11645373** at Human P2X7 Receptor

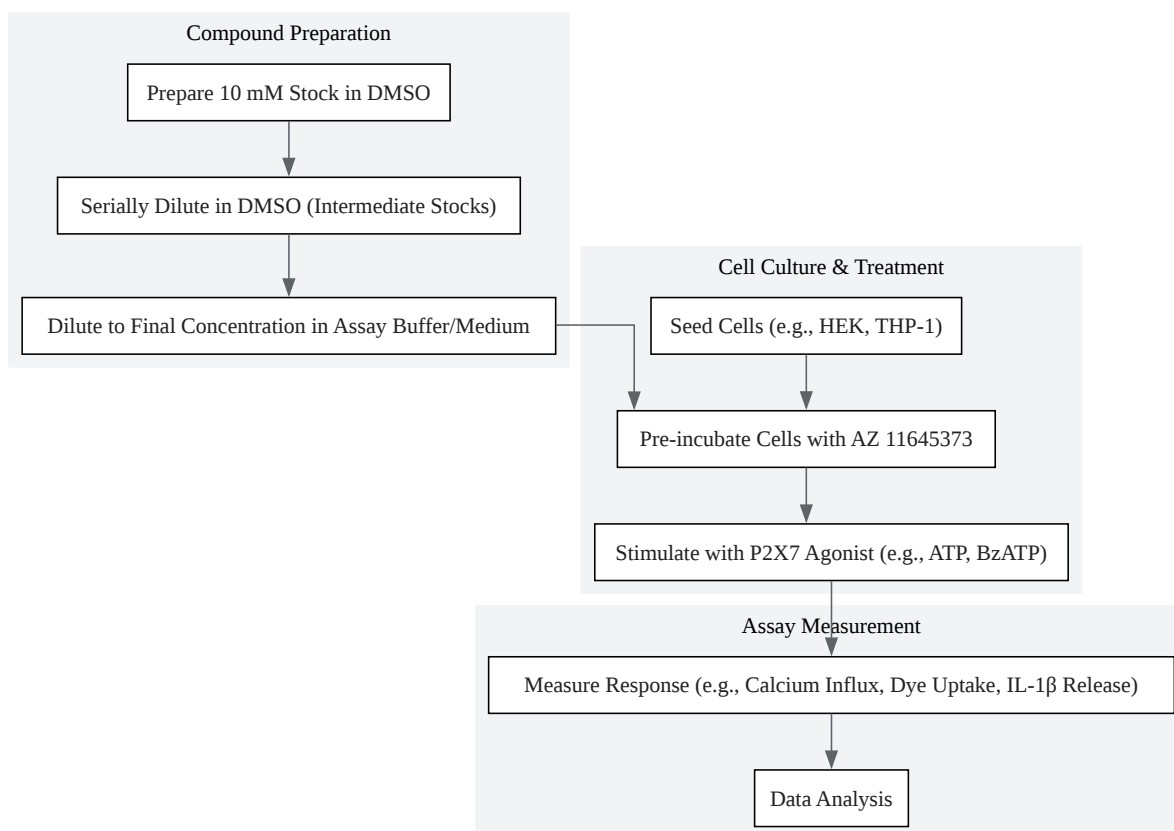
Assay	Agonist	Cell Line	Potency (KB / IC50)
Membrane Current Inhibition	ATP	HEK cells	5 nM (KB)[3]
Membrane Current Inhibition	BzATP	HEK cells	7 nM (KB)[3]
Calcium Influx Inhibition	BzATP	HEK cells	15 nM (KB)
YO-PRO-1 Uptake Inhibition	ATP/BzATP	HEK cells	KB not significantly different from other assays[2]
IL-1 $\beta$ Release Inhibition	ATP	LPS-activated THP-1 cells	90 nM (IC50)[2][3]

## Experimental Protocols & Methodologies

### Protocol 1: Preparation of **AZ 11645373** Stock Solution

- Weigh the desired amount of **AZ 11645373** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
- If necessary, facilitate dissolution by gently warming the solution to 60°C and using an ultrasonic bath.
- Visually inspect the solution to ensure the compound is fully dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C.[2]

### Protocol 2: General Workflow for In Vitro Cell-Based Assays

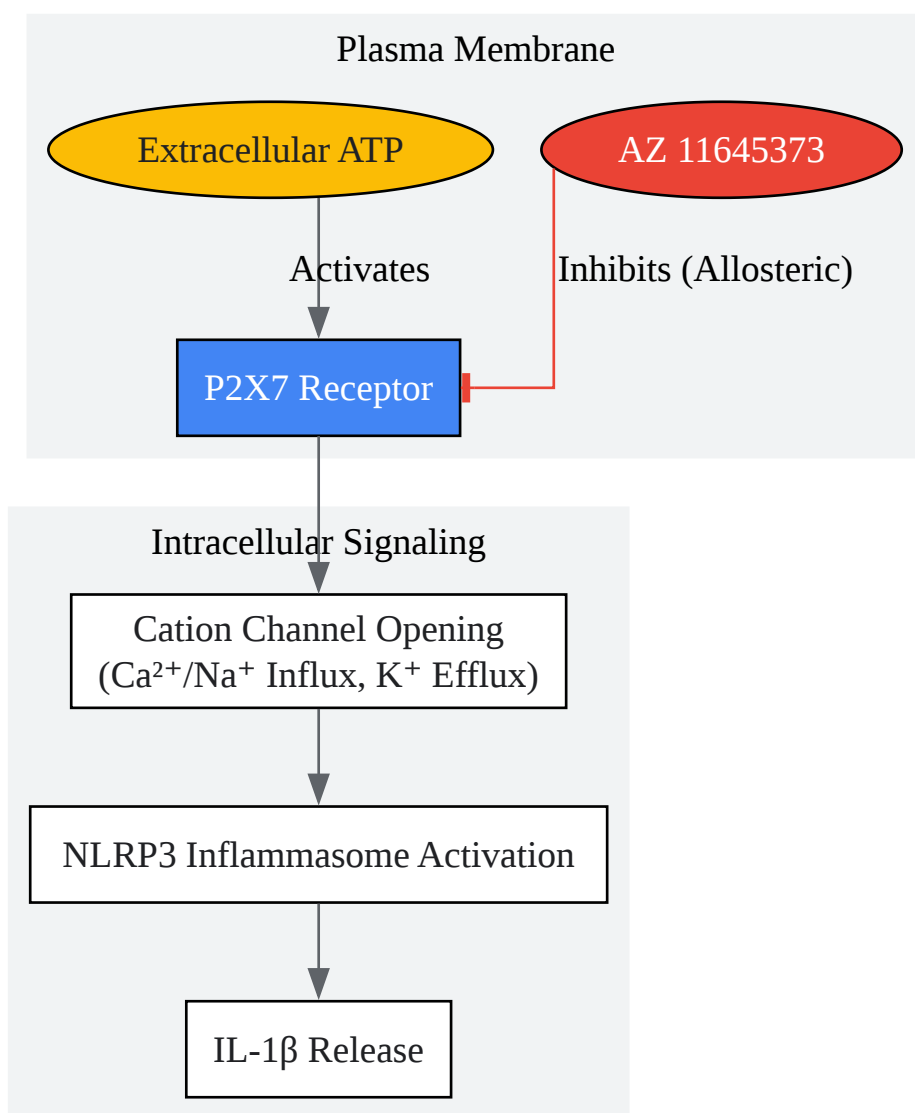


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Caption: General experimental workflow for using **AZ 11645373** in cell-based assays.

## Signaling Pathway

**AZ 11645373** is a selective antagonist of the human P2X7 receptor.[3] Activation of the P2X7 receptor by extracellular ATP leads to the opening of a non-selective cation channel, resulting in  $\text{Ca}^{2+}$  and  $\text{Na}^{+}$  influx and  $\text{K}^{+}$  efflux.[4] This initial channel opening can lead to downstream events such as the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1 $\beta$ . [3][5] **AZ 11645373** acts as a non-surmountable antagonist at an allosteric site to block these P2X7 receptor-mediated responses.[3][6]



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